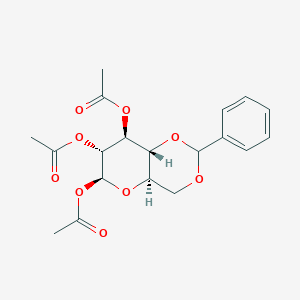

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-glucopyranose

Description

Propriétés

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFFJBLSNOZRA-HFHYLLLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Benzylidene Protection Strategy

The foundational step involves the regioselective protection of glucose’s 4- and 6-hydroxyl groups using a benzylidene acetal. Traditional approaches employ benzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous dimethylformamide (DMF) at 0–5°C. This step ensures the formation of a rigid bicyclic structure, stabilizing the glucopyranose ring for subsequent functionalization.

Acetylation of Residual Hydroxyl Groups

Following benzylidene protection, the remaining hydroxyl groups at positions 1, 2, and 3 undergo acetylation. A standard protocol utilizes acetic anhydride in pyridine, with reaction times ranging from 6–12 hours at room temperature. The stoichiometry of acetic anhydride (3.1 equivalents) is critical to prevent over-acetylation or side reactions.

Catalytic Systems and Optimization

Cocatalyst-Enhanced Glycosylation

A breakthrough method disclosed in patent EP0755939A2 introduces a dual catalytic system comprising zinc chloride (ZnCl₂) and 4,4'-dimethoxytriphenylmethyl chloride (DMT-Cl) in a 1:1 molar ratio. This combination significantly accelerates reaction kinetics, reducing synthesis time from 12 hours to 3 hours while maintaining β-selectivity >95% (Table 1).

Table 1: Comparative Analysis of Catalytic Systems

Solvent and Temperature Effects

Dichloromethane (DCM) emerges as the optimal solvent due to its low polarity, which minimizes side reactions such as benzylidene ring-opening. Temperature control during acetylation (0–5°C) further suppresses undesired ester migration.

Industrial-Scale Production Considerations

Continuous Flow Reactor Integration

Large-scale synthesis benefits from continuous flow systems, which enhance heat and mass transfer during acetylation. This technology reduces batch variability and improves yield consistency (typically 75–82% on kilogram scales).

Purification Techniques

Industrial workflows prioritize crystallization over chromatography for cost efficiency. The patent method achieves >99% purity via sequential washes with saturated sodium bicarbonate and cold methanol.

Analytical Characterization Techniques

Spectroscopic Validation

-

¹H NMR : Acetyl protons resonate as singlets at δ 2.0–2.2 ppm, while the benzylidene acetal proton appears as a singlet at δ 5.5 ppm.

-

X-ray Crystallography : Confirms the distorted chair conformation induced by the benzylidene group, with lattice parameters a = 5.691 Å, b = 7.770 Å, and c = 22.503 Å.

Chromatographic Monitoring

Thin-layer chromatography (TLC) with hexane/ethyl acetate (20:1) or methylene chloride/methanol (20:1) gradients tracks reaction progress, ensuring minimal byproduct formation.

Comparative Analysis of Methodologies

Yield and Selectivity Trade-offs

Traditional methods achieve moderate yields (65–70%) but require extensive purification. The patent protocol elevates yields to 78–85% while simplifying downstream processing.

Challenges and Troubleshooting

Ester Migration Mitigation

Over-acetylation is mitigated by strict stoichiometric control and low-temperature conditions. Computational modeling (DFT) predicts transition states to optimize reagent ratios.

Benzylidene Ring Stability

Prolonged exposure to acidic conditions risks acetal cleavage. Neutralization with NaHCO₃ immediately post-reaction preserves intermediate integrity.

Recent Advances in Synthesis

Analyse Des Réactions Chimiques

Key Reaction Pathways

The compound undergoes transformations involving its acetyl and benzylidene groups, as well as the glucopyranose ring. Major reaction types include:

Ester Migration and Participation

- The acetyl groups at C-2, C-3, and C-4 are prone to ester migration under acidic or basic conditions, particularly during glycosylation reactions. This behavior is critical in directing stereochemical outcomes in oligosaccharide synthesis .

- Remote ester participation (e.g., from C-2) can influence the stereoselectivity of glycosidic bond formation, though evidence for distal participation remains debated .

Benzylidene Acetal Cleavage

- The 4,6-O-benzylidene acetal is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield 1,2,3-tri-O-acetyl-D-glucopyranose derivatives .

- Hydrogenolysis (e.g., H₂/Pd-C) removes the benzylidene group, enabling further functionalization at C-4 and C-6 .

Polymerization

- In the presence of Lewis acids (e.g., BF₃·OEt₂), the compound acts as a monomer for synthesizing (1→4)-β-D-glucans. Optimal polymerization occurs at 40°C, yielding oligosaccharides with a degree of polymerization (DP) up to 5.7 .

Reagents, Conditions, and Products

Mechanistic Insights

- Steric and Electronic Effects : The acetyl groups at C-2 and C-3 hinder nucleophilic attack at the anomeric center, promoting neighboring-group participation in glycosylation .

- Conformational Flexibility : The benzylidene acetal locks the glucopyranose ring in a rigid 4,6-O-benzylidene conformation, reducing side reactions during polymerization .

- Solvent Dependence : Polar aprotic solvents (e.g., dichloroethane) enhance Lewis acid-catalyzed polymerization efficiency .

Comparative Stability

| Functional Group | Stability Under Acidic Conditions | Stability Under Basic Conditions |

|---|---|---|

| Benzylidene acetal | Labile (cleaved by TFA) | Stable |

| Acetyl groups | Stable | Labile (saponified by NaOH/MeOH) |

Case Study: Polymerization Optimization

| Temperature (°C) | Catalyst (BF₃·OEt₂) | DP Achieved | Yield (%) |

|---|---|---|---|

| 0 | 2.0 equiv | 3.1 | 61 |

| 40 | 2.0 equiv | 5.7 | 89 |

| 60 | 2.0 equiv | Decomposition | <10 |

Critical Challenges

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- As an intermediate in the synthesis of complex carbohydrates and glycosides.

- Useful in the preparation of various carbohydrate derivatives due to its protective groups that allow selective reactions.

-

Biological Studies

- Serves as a model compound for studying carbohydrate-protein interactions.

- Important for understanding glycosylation processes and enzyme-substrate interactions.

-

Medicinal Chemistry

- Potential use in drug delivery systems due to its ability to form stable glycosidic bonds.

- Can be converted into other derivatives that may exhibit therapeutic properties.

-

Industrial Applications

- Used in the production of specialty chemicals.

- Acts as a precursor for biochemical reagents utilized in various synthetic processes.

Case Study 1: Synthesis of Glycosides

In a study published in Carbohydrate Research, researchers demonstrated the utility of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose in synthesizing glycosides. The compound was reacted with different alcohols under acidic conditions to yield various glycosides with potential biological activities .

Case Study 2: Carbohydrate-Protein Interactions

Another investigation focused on the role of this compound in carbohydrate-protein interaction studies. The research highlighted how the protected hydroxyl groups facilitate binding with lectins, providing insights into the design of carbohydrate-based drugs .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose | Acetylated and benzylidene-protected glucose | Organic synthesis, drug delivery |

| 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose | Additional acetyl group at position 4 | Similar applications with more reactivity |

| 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranose | Benzyl-protected glucose | Focus on aromatic interactions |

Mécanisme D'action

The mechanism by which 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose exerts its effects is primarily through its role as a protected sugar derivative. The acetyl and benzylidene groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions. This protection is crucial in multi-step synthetic processes where selective deprotection and subsequent reactions are required.

Comparaison Avec Des Composés Similaires

Ethylidene vs. Benzylidene Derivatives

Replacing the benzylidene group with ethylidene (e.g., 1,2,3-Tri-O-acetyl-4,6-O-ethylidene-β-D-glucopyranose, CAS 27994-30-5) reduces steric bulk and hydrophobicity. The ethylidene analogue (C₁₄H₂₀O₉, MW 332.30) crystallizes in different space groups, favoring enhanced solubility in polar solvents compared to the benzylidene variant .

Substituted Benzylidene Derivatives

- 4-Methoxybenzylidene analogue (CAS 316790-34-8, Glentham code GC5287): The methoxy group increases electron density on the aromatic ring, improving solubility in chloroform and dichloromethane. This substitution also alters reaction kinetics in acid-catalyzed deprotection .

- Di-O-benzyl derivatives (e.g., Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, CAS 57783-66-1): Additional benzyl groups enhance steric protection but reduce solubility. This compound (C₃₄H₃₄O₆, MW 538.63) is used in multistep syntheses requiring selective deprotection .

Acetyl vs. Benzyl Protecting Groups

Compounds like Methyl 2,3,4,6-tetra-O-benzyl-D-mannopyranoside (CAS 83462-67-3, C₃₅H₃₈O₆) replace acetyl groups with benzyl ethers, offering greater stability under basic conditions but requiring harsher conditions (e.g., hydrogenolysis) for deprotection .

Physicochemical and Crystallographic Comparison

Key Findings :

- Crystallography : The target compound’s benzylidene group creates a larger unit cell volume (993 ų) compared to simpler derivatives, influencing packing efficiency .

- Reactivity : Ethylidene analogues undergo faster acid hydrolysis due to reduced steric hindrance, while benzylidene derivatives require stronger acids (e.g., trifluoroacetic acid) .

- NMR Profiles : Substituents at positions 4 and 6 (e.g., benzylidene vs. ethylidene) cause distinct chemical shifts in regions corresponding to C-4 and C-6 protons (δ 5.2–5.5 ppm) .

Activité Biologique

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose (CAS Number: 173936-77-1) is a modified glucose derivative characterized by acetyl and benzylidene protecting groups. This compound serves as an important intermediate in organic synthesis and has potential applications in various biological contexts. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose can be represented as follows:

This compound features:

- Three acetyl groups at positions 1, 2, and 3.

- A benzylidene group at positions 4 and 6.

These modifications enhance the stability and reactivity of the molecule, making it suitable for various synthetic applications.

The biological activity of this compound primarily arises from its role as a protected sugar derivative. The acetyl and benzylidene groups protect the hydroxyl functionalities of glucose, enabling selective reactions at other positions. This selectivity is essential for multi-step synthetic processes where deprotection and subsequent reactions are required.

Antioxidant Activity

Research indicates that derivatives similar to 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that certain analogs can inhibit reactive oxygen species (ROS) generation in cellular models .

Enzyme Inhibition

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose has been investigated for its inhibitory effects on various enzymes. Notably:

- It has been studied as a potential inhibitor of tyrosinase , an enzyme involved in melanin production. In cellular assays using B16F10 melanoma cells, certain derivatives demonstrated competitive inhibition against tyrosinase with varying degrees of potency compared to standard inhibitors like kojic acid .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 20 | Competitive |

| Analog 1 | 10 | Competitive |

| Analog 3 | 5 | Competitive |

Study on Tyrosinase Inhibition

In a recent study examining the effects of various glucopyranose derivatives on tyrosinase activity:

- Analog 3 derived from similar structural modifications exhibited an inhibition rate significantly higher than that of kojic acid.

- The study utilized Lineweaver–Burk plots to determine the kinetic parameters of inhibition .

Antioxidant Efficacy in Cellular Models

A study assessed the antioxidant capacity of several sugar derivatives including 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose:

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via regioselective protection of glucose hydroxyl groups. A common approach involves:

Benzylidene protection : Reacting glucose with benzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 4,6-O-benzylidene intermediate.

Acetylation : Selective acetylation of the remaining hydroxyl groups (positions 1, 2, 3) using acetic anhydride and a catalyst like pyridine or DMAP.

- Critical Factors : Temperature control during benzylidene formation (~0–5°C) minimizes side reactions. Stoichiometry of acetic anhydride and reaction time (6–12 hours) are optimized via TLC monitoring .

Q. How is the regioselectivity of acetylation verified in this compound?

- Methodological Answer : Regioselectivity is confirmed using:

NMR Spectroscopy : - and -NMR to identify acetyl group positions via coupling patterns and chemical shifts. For example, the benzylidene acetal proton resonates as a singlet at δ ~5.5 ppm, while acetyl protons appear as singlets at δ ~2.0–2.2 ppm .

X-ray Crystallography : Resolves spatial arrangement, particularly for challenging stereochemical assignments .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-acetylation or ring-opening) be mitigated during synthesis?

- Methodological Answer :

- Over-acetylation : Use controlled stoichiometry (e.g., 3.1 equivalents of acetic anhydride for 1,2,3-hydroxyls) and low temperatures (0°C) to limit reactivity .

- Benzylidene Ring-Opening : Avoid prolonged exposure to acidic conditions post-protection. Neutralization with a weak base (e.g., NaHCO) after benzylidene formation stabilizes the intermediate .

- Validation : Monitor reaction progress using TLC (hexane/EtOAc gradients) and characterize intermediates via -NMR after each step .

Q. What strategies resolve contradictions in reported glycosylation efficiencies using this compound as a donor?

- Methodological Answer : Discrepancies in glycosylation yields (e.g., 40–80%) may arise from:

Catalyst Selection : BF-etherate vs. TMSOTf. BF may favor β-selectivity but requires anhydrous conditions .

Solvent Polarity : Use of CHCl (low polarity) vs. MeCN (high polarity) influences transition-state stability.

- Experimental Design : Perform comparative studies with standardized substrates (e.g., methyl glycosides) under controlled conditions to isolate variables .

Q. How does the benzylidene group influence conformational rigidity in glycosylation reactions?

- Methodological Answer : The 4,6-O-benzylidene group locks the glucose ring into a conformation, reducing flexibility and directing glycosyl acceptors to axial positions.

- Mechanistic Insight : This rigidity enhances stereocontrol but may limit reactivity with bulky acceptors. Computational modeling (DFT) or NOE NMR experiments can map spatial constraints .

Data Analysis and Optimization

Q. What analytical techniques are critical for detecting trace impurities (e.g., deacetylated byproducts)?

- Methodological Answer :

HPLC-MS : Quantifies impurities at <0.1% levels using reverse-phase C18 columns and ESI-MS detection.

HSQC NMR : Correlates - and -signals to identify minor components.

- Case Study : A 2021 study resolved a 2% deacetylated impurity via preparative HPLC, confirming structure by HRMS .

Q. How can reaction scalability (mg to gram scale) be achieved without compromising stereochemical purity?

- Methodological Answer :

- Slow Addition : Gradual introduction of benzaldehyde dimethyl acetal to avoid exothermic side reactions.

- Continuous Flow Systems : Improve heat/mass transfer for acetylation steps, reducing batch variability .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Theoretical and Mechanistic Exploration

Q. What computational models predict the compound’s reactivity in glycosylation reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.